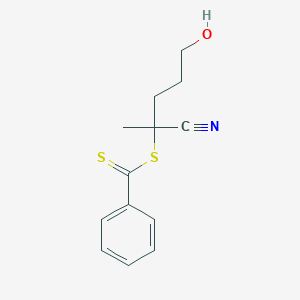

4-Cyano-1-hydroxypent-4-yl dithiobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is a chemical compound with the molecular formula C13H15NOS2 and a molecular weight of 265.39 g/mol . It is known for its role as a chain transfer agent in reversible addition–fragmentation chain transfer (RAFT) polymerization, a type of controlled radical polymerization .

Métodos De Preparación

4-Cyano-1-hydroxypent-4-yl dithiobenzoate can be synthesized through a reaction involving di(thiobenzoyl) disulfide and 4,4’-azobis(4-cyano-1-pentanol) in ethyl acetate. The mixture is degassed and heated to 70°C in a sealed vessel for 24 hours . This method ensures the formation of the desired compound with high purity.

Análisis De Reacciones Químicas

4-Cyano-1-hydroxypent-4-yl dithiobenzoate undergoes various chemical reactions, primarily in the context of RAFT polymerization. It acts as a chain transfer agent, facilitating the controlled polymerization of methacrylic monomers and the ring-opening polymerization of lactones . Common reagents used in these reactions include diphenyl phosphate as a catalyst . The major products formed are well-defined block copolymers, such as poly(alkyl methacrylate)-b-polyester .

Aplicaciones Científicas De Investigación

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is extensively used in scientific research, particularly in the field of polymer chemistry. It serves as a dual initiator for RAFT polymerization and ring-opening polymerization, enabling the synthesis of block copolymers with diverse properties . These block copolymers have applications in various industries, including the production of biodegradable materials and advanced coatings .

Mecanismo De Acción

The mechanism of action of 4-Cyano-1-hydroxypent-4-yl dithiobenzoate in RAFT polymerization involves the reversible addition and fragmentation of the compound. It interacts with growing polymer chains, transferring the dithiobenzoate group and controlling the polymerization process . This mechanism ensures the formation of polymers with precise molecular weights and narrow molecular weight distributions .

Comparación Con Compuestos Similares

4-Cyano-1-hydroxypent-4-yl dithiobenzoate is unique due to its hydroxyl functionality, which allows it to act as a dual initiator for both RAFT polymerization and ring-opening polymerization . Similar compounds include dithiobenzoic acid 1-cyano-4-hydroxy-1-methyl-butyl ester and 4-cyano-4-((thiobenzoyl)sulfanyl)pentanol . These compounds share similar structures but may differ in their reactivity and applications.

Propiedades

Fórmula molecular |

C13H15NOS2 |

|---|---|

Peso molecular |

265.4 g/mol |

Nombre IUPAC |

(2-cyano-5-hydroxypentan-2-yl) benzenecarbodithioate |

InChI |

InChI=1S/C13H15NOS2/c1-13(10-14,8-5-9-15)17-12(16)11-6-3-2-4-7-11/h2-4,6-7,15H,5,8-9H2,1H3 |

Clave InChI |

MPNKTBKDMXVUOS-UHFFFAOYSA-N |

SMILES canónico |

CC(CCCO)(C#N)SC(=S)C1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4,7-Bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;gadolinium](/img/structure/B13817840.png)

![(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]-N-naphthalen-2-ylpyrrolidine-2-carboxamide](/img/structure/B13817847.png)

![Benzene,1-nitro-4-[2-(phenylsulfonyl)ethyl]-](/img/structure/B13817849.png)